2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158772-65-6
VCID: VC2627817
InChI: InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H
SMILES: C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride

CAS No.: 1158772-65-6

Cat. No.: VC2627817

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride - 1158772-65-6

Specification

CAS No. 1158772-65-6
Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C13H17N3O2.ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;/h1-4,10H,5-9,14H2;1H
Standard InChI Key WUQIPMNXYHDHIX-UHFFFAOYSA-N
SMILES C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl
Canonical SMILES C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl

Introduction

Chemical Identity and Classification

2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride belongs to the benzoxazole family of compounds, which has received significant attention in recent years for potential applications in neurodegenerative disease treatment. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring, creating a versatile scaffold for drug development . This particular compound incorporates a morpholine ring substituted at the 2-position with an ethanamine side chain, with the entire structure presented as a hydrochloride salt.

The compound is classified as a building block chemical, commonly used in organic synthesis and drug discovery processes. Its unique structural features, particularly the benzoxazole moiety, position it as a potential candidate for further development in medicinal chemistry research.

Structural Characteristics

The molecular structure of 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride consists of three key components:

  • A benzoxazole core (1,3-benzoxazole) - providing rigidity and potential for π-π interactions

  • A morpholine ring - connected to the benzoxazole at the 2-position

  • An ethanamine side chain - extending from the morpholine ring at position 2

  • Hydrochloride salt formation - improving solubility characteristics

The benzoxazole heterocycle serves as a critical pharmacophore in many bioactive compounds, while the morpholine ring and ethanamine side chain likely contribute to its physicochemical and pharmacokinetic properties.

Chemical and Physical Properties

Understanding the chemical and physical properties of 2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride is essential for its applications in research and potential development. These properties determine its behavior in biological systems, solubility profiles, and synthesis procedures.

Chemical Identifiers and Basic Properties

The compound is uniquely identified through several chemical registry systems and possesses specific molecular characteristics as detailed in Table 1.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
CAS Number1119450-65-5 (free base), 1158772-65-6 (hydrochloride)
Molecular FormulaC₁₃H₁₇N₃O₂·HCl
Molecular Weight283.76 g/mol (as hydrochloride salt)
Base Molecular Weight247.29 g/mol (free base)
IUPAC Name2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride
Building Block IDBB52-8489

Structural Representations

The compound can be represented through various chemical notation systems that allow for computational processing and structure visualization:

Table 2: Structural Representations

Representation TypeValue
SMILESC1COC(CN1C2=NC3=CC=CC=C3O2)CCN (free base)
Canonical SMILESC1COC(CN1C2=NC3=CC=CC=C3O2)CCN (free base)
Standard InChIInChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2
Standard InChIKeyZYYIUSRKWKCAHI-UHFFFAOYSA-N

Physical Characteristics

While detailed physical property data specific to this compound is limited in the provided search results, general characteristics can be inferred based on similar benzoxazole derivatives and hydrochloride salts:

  • Physical State: Typically a crystalline solid at room temperature

  • Solubility: Improved water solubility compared to the free base form due to salt formation

  • Stability: Generally stable under standard laboratory conditions, but may be sensitive to moisture due to the hydrochloride salt nature

Synthesis and Preparation

ParameterDetails
Minimum Available Quantity1 mg
Typical Delivery FormatsGlass vials, 96-tube racks
Delivery Time1 week worldwide in most cases
Shipping MethodExpress services (UPS, WC)
Available FormsDry powder (0.5-50 mg), DMSO solutions (10-250 μl @ 10mM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator